

Heveaflavone: A Technical Guide to its Physicochemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveaflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from plants of the Selaginella genus, such as Selaginella doederleinii and Selaginella tamariscina, as well as from Ouratea castaneifolia and the rubber tree, Hevea brasiliensis.[1] Structurally, it is characterized by a 3'-8" linkage between two flavone units.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-proliferative, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] A thorough understanding of its physicochemical properties and solubility is paramount for its effective investigation and development as a potential therapeutic agent. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols and relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **heveaflavone** are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation.



Property	Value	Reference
Molecular Formula	C33H24O10	[1][2]
Molecular Weight	580.6 g/mol	[2][3]
Appearance	Yellow powder	[2][3][4]
Purity	>97%	[2]
Melting Point	Approximately 250 °C	[5]
Storage Conditions	Dry, dark, sealed at 0-10 °C	[2][4]

Solubility Profile

Heveaflavone's solubility is a critical factor influencing its bioavailability and formulation development. As a hydrophobic compound, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[5][6]

Solvent	Solubility	Reference
Water	Limited	[5]
DMSO	Soluble	[3][4][7]
Chloroform	Soluble	[3][4]
Dichloromethane	Soluble	[3][4]
Ethyl Acetate	Soluble	[3]
Acetone	Soluble	[3]
Ethanol	Soluble	[5]

Experimental Protocols Isolation and Purification of Heveaflavone

a) Solvent Extraction from Selaginella

Foundational & Exploratory





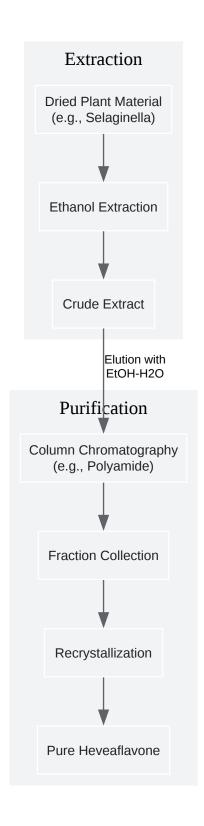
A common method for obtaining **heveaflavone** involves solvent extraction from the dried plant material of Selaginella species.[2]

- The dried and powdered plant material is subjected to heated air drying.
- Extraction is performed using ethanol.
- The resulting crude extract is then eluted with a mixture of ethanol and water (EtOH-H2O).
- Further purification is achieved through polyamide column chromatography.
- The heveaflavone-containing fractions are collected and recrystallized to yield the pure compound.[2]
- b) High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of **heveaflavone** from crude extracts.[1][3]

- A two-phase solvent system is prepared. A commonly used system is n-hexane:ethyl acetate:methanol:water in a 1:2:1.5:1.5 (v/v) ratio.[1][3]
- The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.
- The separation is performed under optimized conditions of flow rate and rotational speed.
- Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure heveaflavone.





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Caption: Workflow for **Heveaflavone** Isolation and Purification.



Physicochemical Characterization

a) Structure Elucidation

The chemical structure of isolated **heveaflavone** is confirmed using a combination of spectroscopic techniques.[2][3]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the biflavonoid linkage.[2][3]
- Single-Crystal X-ray Diffraction: For obtaining the absolute configuration and threedimensional structure, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[2]
- b) Spectroscopic Analysis
- UV-Vis Spectroscopy: A solution of **heveaflavone** in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded, typically showing characteristic absorption bands for the flavonoid structure.
- Infrared (IR) Spectroscopy: A sample of heveaflavone is prepared (e.g., as a KBr pellet).
 The IR spectrum is recorded to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

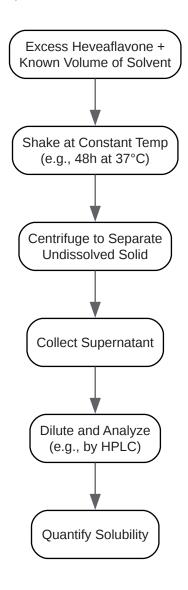
Solubility Determination

A standard method to determine the solubility of **heveaflavone** in various solvents is the shake-flask method.[6]

- An excess amount of **heveaflavone** powder is added to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.
- The mixture is placed in a thermostat-controlled oscillator and shaken for an extended period (e.g., 48 hours) at a constant temperature (e.g., 37 °C) to ensure equilibrium is reached.[6]



- The suspension is then centrifuged at high speed (e.g., 12,000 x g) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[6]
- A sample of the supernatant is carefully collected, diluted appropriately, and the
 concentration of dissolved **heveaflavone** is quantified using a validated analytical method,
 such as High-Performance Liquid Chromatography (HPLC).[6]
- The experiment is performed in triplicate to ensure accuracy and reproducibility.[6]



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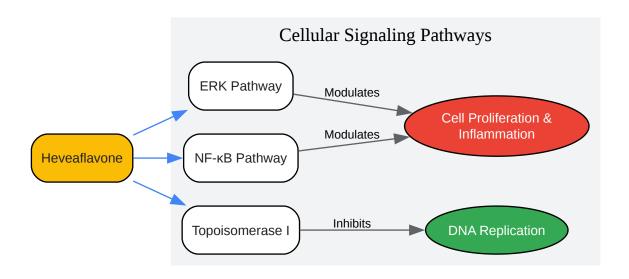
Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways and Molecular Interactions



Heveaflavone exerts its biological effects by interacting with various cellular signaling pathways. Its anti-proliferative and antioxidant activities are linked to the modulation of key proteins and enzymes.

Heveaflavone has been shown to influence the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) signaling pathways, which are critical in regulating cellular responses to stress and inflammation.[5] Furthermore, it exhibits moderate inhibitory activity against Topoisomerase I, an enzyme crucial for DNA replication and repair, which contributes to its anti-cancer effects.[2][3] Molecular docking studies have also suggested that **heveaflavone** can bind to key proteins involved in cancer progression, such as AKT1, VEGFA, and GSK3B. [1]



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